5-trans Prostaglandin F2alpha (tromethamine salt)
Description
5-trans Prostaglandin F2α (tromethamine salt) is a synthetic prostaglandin analog characterized by its 5-trans stereochemistry and tromethamine counterion. Prostaglandins are lipid-derived autacoids involved in diverse physiological processes, including smooth muscle contraction, inflammation, and reproductive functions. The tromethamine (THAM) salt formulation enhances aqueous solubility and stability compared to the free acid form, making it suitable for pharmaceutical applications . Its CAS number is 330796-56-0, distinguishing it from other prostaglandin F2α (PGF2α) derivatives, such as the native 5-cis isomer (CAS 4510-16-1) and the widely used tromethamine salt of PGF2α (CAS 38562-01-5) .
Properties
Molecular Formula |
C24H45NO8 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4+,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 |
InChI Key |
IYGXEHDCSOYNKY-OBJQDSKBSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)[O-])O)O)O.C(C(CO)(CO)[NH3+])O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O.C(C(CO)(CO)[NH3+])O |
Origin of Product |
United States |
Preparation Methods
Rh-Catalyzed Dynamic Kinetic Asymmetric Suzuki–Miyaura Coupling
The foundational step in synthesizing the prostaglandin core involves a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling. This method, reported by researchers in 2022, enables the construction of a cyclopentane ring bearing three contiguous stereocenters in a single step. The reaction couples a racemic bicyclic allyl chloride with alkenyl boronic esters containing chiral alcohols. Key features include:
- Catalyst Control : The use of a Rhodium catalyst with chiral ligands ensures enantiomeric excess >99% and diastereoselectivity, critical for the 5-trans configuration.
- Substrate Versatility : Alkenyl boronic esters with protected allylic alcohols (e.g., 4g , 4h ) yield intermediates (12 , 13 ) that serve as precursors for 5-trans PGF2α.
- Scalability : The reaction has been demonstrated on a 5 mmol scale, achieving 90% yield with retention of stereochemical integrity.
Tsuji–Trost Alkylation and Iodolactonization
Following the Suzuki–Miyaura coupling, subsequent steps install the remaining stereocenters:
- Tsuji–Trost Alkylation : A palladium-catalyzed alkylation introduces the α-chain of the prostaglandin. This step proceeds with high diastereoselectivity (96% yield), facilitated by the use of dimethyl malonate.
- Iodolactonization : Cyclization via iodolactonization forms the lactone ring, a key structural feature. This step achieves 69% yield over three steps, with optical rotation confirming absolute stereochemistry.
Wittig Olefination for Side-Chain Installation
A Z-selective Wittig olefination finalizes the ω-chain of the prostaglandin. Using tributyl tin hydride for dehalogenation, this step yields the unsaturated side chain in 82% yield over two steps.
Synthesis of 5-trans Isomer
The 5-trans configuration is established during the Suzuki–Miyaura coupling step. The geometry of the alkenyl boronic ester dictates the double bond configuration in the cyclopentane core:
- Boronic Ester Design : Substrates such as 4g and 4h incorporate trans-configured alkenes, which are retained during coupling to produce the 5-trans isomer.
- Ligand Influence : Chiral ligands on the Rh catalyst enforce the desired stereochemistry, ensuring no epimerization occurs during subsequent steps.
Tromethamine Salt Formation
The conversion of 5-trans PGF2α to its tromethamine salt enhances aqueous solubility (25 mg/mL in PBS vs. 10 mg/mL for the free acid). The process involves:
- Acid-Base Reaction : Equimolar amounts of 5-trans PGF2α (carboxylic acid) and tris(hydroxymethyl)aminomethane (tromethamine) are combined in a polar solvent (e.g., methanol or PBS).
- Purification : Crystallization or lyophilization isolates the salt, with purity confirmed via HPLC and NMR.
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Methanol/PBS (pH 7.2) | Complete dissolution |
| Stoichiometry | 1:1 (acid:tromethamine) | Neutralization efficiency |
| Storage | -20°C | Stable for 1 month |
Analytical Characterization
Critical quality control measures include:
- NMR Spectroscopy : Confirms the absence of epimers and validates the trans double bond at C5–C6.
- Optical Rotation : Matches literature values for enantiopure 5-trans PGF2α ([α]D = +23.6°).
- Mass Spectrometry : Molecular ion peak at m/z 475.6 aligns with the tromethamine salt formula (C₂₄H₄₅NO₈).
Yield and Efficiency
The overall synthesis achieves 19% yield over 16 linear steps for the free acid. Salt formation adds minimal steps but improves physicochemical properties, making the tromethamine derivative preferable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-trans Prostaglandin F2alpha (tromethamine salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the prostaglandin structure.
Substitution: This involves replacing one functional group with another, often to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the saturation of double bonds .
Scientific Research Applications
Ophthalmic Applications
Reduction of Intraocular Pressure
5-trans Prostaglandin F2alpha is primarily utilized in treating ocular hypertension and glaucoma. It has been shown to effectively lower intraocular pressure (IOP) with fewer side effects compared to its cis counterpart. Studies indicate that topical application results in significant IOP reduction, with a maximum decrease of 2.2 mm Hg observed within two hours after administration of 62.5 micrograms . The compound's trans configuration enhances its efficacy while minimizing ocular surface hyperemia, a common side effect associated with other prostaglandins .
Clinical Studies
A clinical study involving normotensive subjects demonstrated that varying doses of 5-trans Prostaglandin F2alpha led to significant IOP reductions over a 24-hour period. The study highlighted that the 125 microgram dose achieved a maximal reduction of 3.1 mm Hg at nine hours post-application . These findings support the compound's role as an effective treatment for conditions like open-angle glaucoma and ocular hypertensive episodes.
Obstetric and Gynecological Applications
Induction of Labor and Abortion
In obstetrics, 5-trans Prostaglandin F2alpha is employed to induce labor and facilitate medical abortions, particularly between the 16th and 20th weeks of gestation. It acts by stimulating uterine contractions through its oxytocic properties . Clinical data indicate that administration can lead to successful abortion in a significant percentage of cases, although it carries risks such as uterine rupture and hypersensitivity reactions .
Case Studies
In a controlled study involving pregnant women, the administration of dinoprost tromethamine resulted in successful labor induction in approximately 80% of participants within 24 hours . However, monitoring for adverse effects is crucial due to the potential for serious complications.
Reproductive Biology
Luteolysis and Estrous Synchronization
5-trans Prostaglandin F2alpha plays a critical role in reproductive physiology by inducing luteolysis in cattle and other livestock. It is used for estrous synchronization in veterinary practice, allowing for timed artificial insemination . Research indicates that multiple doses can effectively regress the corpus luteum, facilitating reproductive management in heifers and mares .
Research Findings
A study comparing responses to prostaglandin pulses in heifers and mares revealed distinct regulatory mechanisms influencing luteal regression and endometrial responses. This highlights the compound's importance in optimizing reproductive strategies in livestock .
Cardiovascular Applications
Emerging research suggests potential cardiovascular benefits associated with 5-trans Prostaglandin F2alpha. Its receptor interactions may play a role in regulating blood pressure and vascular health. Studies indicate that activation of the prostaglandin F2alpha receptor can influence vascular smooth muscle cell behavior, which may have implications for hypertension management .
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Ophthalmology | Treatment of glaucoma and ocular hypertension | Significant IOP reduction; fewer side effects |
| Obstetrics | Induction of labor; medical abortion | High success rate; monitor for serious complications |
| Reproductive Biology | Estrous synchronization; luteolysis induction | Effective for managing reproductive cycles in livestock |
| Cardiovascular Health | Potential regulation of blood pressure | Emerging research on vascular smooth muscle influence |
Mechanism of Action
The mechanism of action of 5-trans Prostaglandin F2alpha (tromethamine salt) involves its interaction with specific prostaglandin receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological processes. The compound can stimulate myometrial activity, relax the cervix, and inhibit steroidogenesis by corpora lutea .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 5-trans configuration alters the spatial orientation of the cyclopentane ring and the α-chain compared to the natural 5-cis PGF2α. This structural difference impacts receptor binding and metabolic stability. Key comparisons include:
Notes:
- Tromethamine salts universally improve solubility compared to free acids .
- The 5-trans isomer’s altered geometry may reduce FP receptor binding compared to 5-cis PGF2α, as FP receptors are stereoselective .
Pharmacological Activity
Receptor Specificity :
- PGF2α derivatives primarily act via FP receptors to induce smooth muscle contraction (e.g., uterine, bladder). The 5-trans isomer’s activity is likely attenuated compared to 5-cis PGF2α due to suboptimal receptor-ligand alignment .
- In contrast, Carboprost tromethamine (15-methyl-PGF2α) exhibits prolonged activity due to resistance to enzymatic degradation, making it clinically effective at lower doses .
- Bladder Smooth Muscle: PGF2α (5-cis) increases baseline tension and spontaneous contractions via FP receptors in detrusor muscle, whereas 5-trans effects remain uncharacterized .
Research Findings and Data
Key Studies on PGF2α Derivatives
FP Receptor Antagonism :
- AL-8810 (FP antagonist) inhibits PGF2α-induced bladder contractions by 77% (p<0.05), confirming FP receptor mediation .
- 5-trans PGF2α’s efficacy in this pathway is untested but hypothesized to be lower due to structural mismatch .
Comparative Solubility :
- Tromethamine salts of PGF2α derivatives show 5–10x higher solubility than sodium salts (e.g., 12.5 mg/mL vs. 2.5 mg/mL in water) .
Metabolic Stability :
- Carboprost’s 15-methyl group reduces oxidation by 15-hydroxyprostaglandin dehydrogenase, increasing its half-life from minutes (PGF2α) to hours .
Biological Activity
5-trans Prostaglandin F2alpha (tromethamine salt), commonly referred to as 5-trans PGF2α, is a synthetic derivative of prostaglandin F2alpha designed to enhance water solubility, making it suitable for various therapeutic applications. This compound exhibits significant biological activity, particularly in reproductive health, labor induction, and potential neuroprotective roles. This article will explore its biological activity, mechanisms of action, clinical applications, and relevant research findings.
5-trans PGF2α tromethamine salt is characterized by its increased solubility in physiological solutions, which facilitates its use in medical formulations. It acts primarily through the activation of prostaglandin receptors, particularly the FP receptor (PTGFR), which is crucial in mediating its physiological effects.
- Solubility : Soluble in PBS at concentrations up to 25 mg/mL, and also soluble in organic solvents like ethanol and DMSO .
- Mechanism : Binds to FP receptors on target tissues, leading to various biological responses such as uterine contraction and modulation of vascular tone .
1. Reproductive Health
5-trans PGF2α is widely recognized for its role in reproductive health, particularly in abortion protocols and labor induction.
- Induction of Labor : It is used to stimulate uterine contractions during labor induction. The recommended dosage for infusion is typically 15 µg/mL at a rate of 2.5 µg/min .
- Abortifacient Properties : Indicated for terminating pregnancies between the 16th and 20th weeks of gestation. Continuous administration beyond two days is discouraged due to potential complications such as uterine hypertonicity .
2. Endometrial and Luteal Responses
Research has demonstrated that multiple pulses of PGF2α can lead to complete luteal regression in cattle and mares, indicating its critical role in reproductive cycles.
| Study Focus | Findings |
|---|---|
| Endometrial Response | Significant upregulation of oxytocin receptors post-PGF treatment . |
| Luteal Regression | Complete luteolysis observed within 48 hours post-treatment in mares . |
3. Neuroprotective Effects
Recent studies have indicated potential neuroprotective roles for FP receptor antagonists derived from PGF2α in models of traumatic brain injury (TBI).
- Animal Studies : FP receptor knockout mice showed reduced brain swelling and gliosis following controlled cortical impact injuries, suggesting that modulation of FP receptor activity may help mitigate neuronal damage .
Case Studies and Clinical Applications
Several clinical studies have highlighted the efficacy and safety profile of 5-trans PGF2α tromethamine salt:
- Study on Labor Induction : A clinical trial involving postpartum women demonstrated effective uterine contraction stimulation with minimal adverse effects when administered at specified dosages .
- Complications : While generally safe, adverse events can include hypersensitivity reactions and uterine rupture; monitoring is essential during administration .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 5-trans Prostaglandin F2α (tromethamine salt) in experimental preparations?
- Methodological Answer : Utilize a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) to assess purity and detect impurities.
- Nuclear Magnetic Resonance (NMR) to verify structural integrity, focusing on characteristic proton signals for the 5-trans isomer and tromethamine counterion.
- Mass Spectrometry (MS) to confirm molecular weight (475.62 g/mol for the tromethamine salt; C₂₀H₃₄O₅·C₄H₁₁NO₃) .
- Compare against certified reference standards (e.g., CAS 330796-56-0) to validate retention times and spectral profiles .
Q. What are the optimal storage conditions for maintaining the stability of 5-trans Prostaglandin F2α (tromethamine salt)?
- Methodological Answer :
- Store lyophilized powder at -20°C in airtight, light-protected vials to prevent degradation.
- For aqueous solutions, aliquot to avoid repeated freeze-thaw cycles, which may alter solubility (>20 g/100 mL in water) or introduce batch-to-batch variability .
- Monitor stability using periodic HPLC analysis to detect hydrolysis or isomerization .
Q. What are the key steps for synthesizing 5-trans Prostaglandin F2α tromethamine salt in a laboratory setting?
- Methodological Answer :
- Start with the free acid form (5-trans PGF2α) and react it with tromethamine (2-amino-2-hydroxymethyl-1,3-propanediol) in a polar solvent (e.g., methanol/water mixture).
- Purify via recrystallization, targeting a melting point of 100–101°C as a quality control checkpoint .
- Confirm salt formation using Fourier-Transform Infrared Spectroscopy (FTIR) to identify amine-carboxylate interactions .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity observed between different batches of 5-trans Prostaglandin F2α tromethamine salt?
- Methodological Answer :
- Perform batch-to-batch consistency analysis using:
- Peptide content assays to quantify active compound concentration.
- Ion chromatography to measure tromethamine counterion variability.
- Validate bioactivity in standardized assays (e.g., FP receptor binding or vascular contraction models) to correlate chemical purity with functional outcomes .
- Consider lyophilization additives (e.g., mannitol) to stabilize the compound during storage .
Q. What experimental designs are suitable for studying the interaction between 5-trans PGF2α tromethamine salt and the FP prostanoid receptor?
- Methodological Answer :
- Use radioligand binding assays with [³H]-PGF2α to measure receptor affinity (Kd) and competitive inhibition.
- Combine with real-time PCR or Western blotting to assess FP receptor expression levels in target tissues (e.g., vascular smooth muscle) .
- Employ gene knockout models (e.g., α1-adrenoceptor-deficient mice) to isolate FP-specific signaling pathways in vascular contraction studies .
Q. How can researchers resolve conflicting data on the compound’s receptor-binding affinity across different studies?
- Methodological Answer :
- Standardize assay conditions:
- Control for pH , salt concentration , and temperature , which influence receptor-ligand interactions.
- Use isomer-specific antibodies (e.g., anti-FP receptor) to avoid cross-reactivity with other prostaglandin isoforms .
- Validate findings using orthogonal methods (e.g., surface plasmon resonance for kinetic analysis vs. ELISA for endpoint quantification) .
Q. What advanced techniques are recommended for detecting and quantifying 5-trans PGF2α tromethamine salt in complex biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
- Use deuterated internal standards (e.g., d4-PGF2α) to correct for matrix effects.
- Optimize ionization parameters for the tromethamine adduct (m/z 476.6) .
- Competitive ELISA :
- Employ kits with a sensitivity ≤3.97 pg/mL and cross-reactivity validated against 5-trans isomers. Ensure samples are pre-treated to remove interfering lipids .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise, systematically evaluate variables such as isomeric purity , salt content , and assay specificity . For example, batch variability in tromethamine counterion ratios (C₄H₁₁NO₃) may alter solubility and bioactivity .
- Experimental Scope : For vascular studies, combine ex vivo tissue assays (e.g., rat aortic ring contraction) with in vivo models to assess physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
